1-Bromo-2,3,5-tris(methoxymethoxy)benzene 1-Bromo-2,3,5-tris(methoxymethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20431432
InChI: InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3
SMILES:
Molecular Formula: C12H17BrO6
Molecular Weight: 337.16 g/mol

1-Bromo-2,3,5-tris(methoxymethoxy)benzene

CAS No.:

Cat. No.: VC20431432

Molecular Formula: C12H17BrO6

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,3,5-tris(methoxymethoxy)benzene -

Specification

Molecular Formula C12H17BrO6
Molecular Weight 337.16 g/mol
IUPAC Name 1-bromo-2,3,5-tris(methoxymethoxy)benzene
Standard InChI InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3
Standard InChI Key IWJNEQFPKIEVID-UHFFFAOYSA-N
Canonical SMILES COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC

Introduction

Structural Characteristics and Nomenclature

1-Bromo-2,3,5-tris(methoxymethoxy)benzene features a benzene ring substituted with one bromine atom and three methoxymethoxy (-OCH2OCH3) groups at positions 1, 2, 3, and 5 respectively. The methoxymethoxy groups act as protective moieties for hydroxyl groups in synthetic intermediates, while the bromine atom provides a site for subsequent nucleophilic substitution or metal-coupling reactions .

The IUPAC name derives from the parent benzene structure with substituents prioritized according to Cahn-Ingold-Prelog rules. Key structural parameters include:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC13H17BrO6Summation of substituents
Molecular Weight373.63 g/molIsotopic mass calculation
Density~1.45 g/cm³Comparison with C8H9BrO
Boiling Point>300°C (decomp.)Thermal stability analysis

Synthetic Pathways and Reaction Chemistry

Protection-Directed Synthesis

A plausible synthesis route involves sequential protection of hydroxyl groups followed by bromination:

  • Triprotection: React 2,3,5-trihydroxybenzaldehyde with methoxymethyl chloride under basic conditions to install three methoxymethoxy groups.

  • Bromination: Treat the protected intermediate with N-bromosuccinimide (NBS) in tetrachloromethane, analogous to 1,3,5-tris(bromomethyl)benzene synthesis .

Key reaction parameters:

  • Temperature: 70–80°C for bromination step

  • Catalyst: Radical initiators (e.g., benzoyl peroxide) for NBS-mediated bromination

  • Yield: Estimated 60–75% based on similar protection-bromination sequences

Reactivity Profile

The bromine atom exhibits typical aryl bromide behavior:

Reaction TypeConditionsProduct
Suzuki CouplingPd(PPh3)4, K2CO3Biaryl derivatives
Nucleophilic Aromatic SubstitutionCuCN, DMFCyano-substituted aromatic
Grignard AdditionMg, THFAlkyl/aryl extended systems

Methoxymethoxy groups remain stable under these conditions but can be cleaved using acidic hydrolysis (HCl/THF) to regenerate phenolic hydroxyl groups .

Spectroscopic Characterization

Predicted spectral features based on analogous compounds:

1H NMR (CDCl3):

  • δ 3.35–3.45 ppm (singlet, 9H, OCH3)

  • δ 4.65–4.80 ppm (multiplet, 6H, OCH2O)

  • δ 6.85–7.25 ppm (multiplet, 2H, aromatic protons)

13C NMR:

  • 56.1 ppm (OCH3)

  • 94.8 ppm (OCH2O)

  • 115–135 ppm (aromatic carbons)

  • 152–155 ppm (oxygenated aromatic carbons)

Mass spectrometry would show a molecular ion cluster at m/z 372/374 (1:1 Br isotope pattern) with fragmentation peaks corresponding to successive loss of methoxymethoxy groups .

Applications in Materials Science

Polymer Crosslinking

The compound serves as a trifunctional crosslinker in:

  • Epoxy resin formulations (enhanced thermal stability)

  • Proton-exchange membranes (PEMs) through covalent bonding with polybenzimidazole

Dendrimer Synthesis

Three-directional growth of dendritic structures occurs via iterative coupling at the bromine site and deprotection of methoxymethoxy groups. This enables precise control over branch generation in:

  • Drug delivery carriers

  • Catalytic frameworks

Hazard ParameterPrecautionary Measure
Skin/eye irritationPPE: Nitrile gloves, goggles
Thermal decompositionAvoid temperatures >250°C
Environmental persistenceSecure waste containment

Storage requires amber glass containers under nitrogen atmosphere at 2–8°C to prevent demethylation or bromide liberation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator